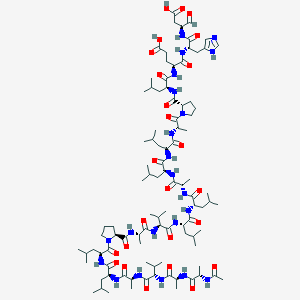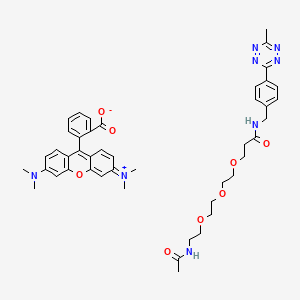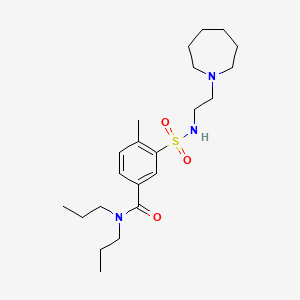
Diamsar (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamsar (hydrochloride) is a bifunctional chelator known for its ability to form stable complexes with transition metal ions. This compound is characterized by its rigid structure and the presence of six nitrogen atoms, which are strategically positioned to facilitate strong binding with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diamsar (hydrochloride) typically involves the reaction of diamine sarcophagine with hydrochloric acid. The process begins with the preparation of the diamine sarcophagine ligand, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of Diamsar (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Diamsar (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: Diamsar (hydrochloride) can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Diamsar (hydrochloride) include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pH .
Major Products Formed
The major products formed from the reactions of Diamsar (hydrochloride) depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Diamsar (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Diamsar (hydrochloride) is used in the development of diagnostic agents and therapeutic compounds.
Industry: It finds applications in industrial processes that require stable metal complexes
Mechanism of Action
The mechanism of action of Diamsar (hydrochloride) involves its ability to form stable complexes with metal ions. The six nitrogen atoms in the compound’s structure act as electron donors, facilitating strong binding with metal ions. This binding can influence various biological and chemical processes, making Diamsar (hydrochloride) a valuable tool in research and industry .
Comparison with Similar Compounds
Similar Compounds
Mn(II)-DiAmsar: A manganese complex of Diamsar, known for its biological applications.
Cu(II)-DiAmsar: A copper complex used in catalytic systems and diagnostic imaging.
Uniqueness
Diamsar (hydrochloride) is unique due to its bifunctional chelating properties and the ability to form highly stable complexes with various metal ions. This makes it particularly useful in applications requiring strong and stable metal binding .
Properties
Molecular Formula |
C14H39Cl5N8 |
|---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine;pentahydrochloride |
InChI |
InChI=1S/C14H34N8.5ClH/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13;;;;;/h17-22H,1-12,15-16H2;5*1H |
InChI Key |
KSJDZSBBNOWQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)

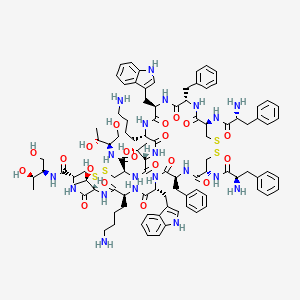
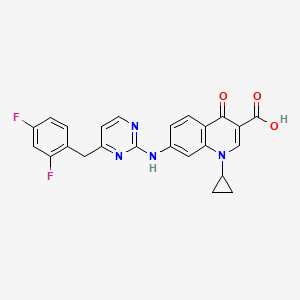
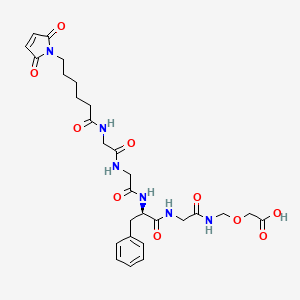


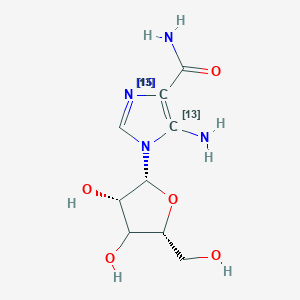
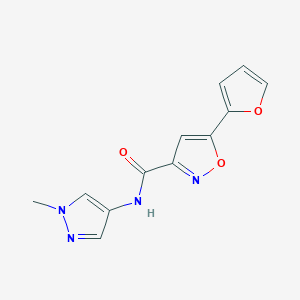
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
